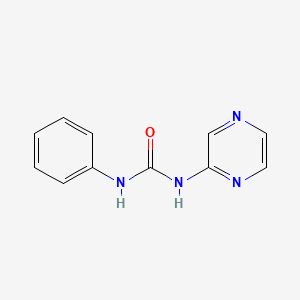

1-Phenyl-3-pyrazin-2-ylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-pyrazin-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(14-9-4-2-1-3-5-9)15-10-8-12-6-7-13-10/h1-8H,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJGNHLJWVGHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 1 Phenyl 3 Pyrazin 2 Ylurea and Its Structural Analogues

Strategies for Urea (B33335) Bond Formation in Pyrazine (B50134) Derivatives

The cornerstone of synthesizing 1-phenyl-3-pyrazin-2-ylurea and its derivatives is the formation of the urea bond. The most prevalent and direct method involves the reaction of 2-aminopyrazine (B29847) with a corresponding phenyl isocyanate. This reaction is a nucleophilic addition of the amino group to the highly electrophilic carbon of the isocyanate group.

A general synthetic scheme for this transformation is depicted below:

Scheme 1: General Synthesis of this compound Derivatives

In this reaction, 2-aminopyrazine reacts with phenyl isocyanate in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), typically at room temperature. The reaction generally proceeds to completion within a few hours to yield the desired this compound.

Another approach is the reaction of 2-aminopyrazine with a carbamate (B1207046) derivative, such as phenyl carbamate. This method involves the displacement of the phenoxy group by the aminopyrazine to form the urea linkage.

| Reagent 1 | Reagent 2 | Product | Key Features |

| 2-Aminopyrazine | Phenyl isocyanate | This compound | Direct, high-yielding, and widely applicable. |

| Aniline (B41778) | Triphosgene (B27547), then 2-Aminopyrazine | This compound | In situ generation of isocyanate; avoids handling of toxic isocyanates. |

| 2-Aminopyrazine | Phenyl carbamate | This compound | Useful when isocyanate is not stable or available. |

Functionalization and Substituent Introduction on Phenyl and Pyrazine Moieties

The biological activity of this compound analogues can be finely tuned by introducing various substituents on both the phenyl and pyrazine rings. This is typically achieved by utilizing appropriately substituted starting materials.

Functionalization of the Phenyl Moiety: A wide array of substituted this compound derivatives can be accessed by using commercially available or synthetically prepared substituted phenyl isocyanates. The electronic and steric nature of the substituents on the phenyl ring can significantly influence the compound's properties. For instance, electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can be introduced at various positions (ortho, meta, para) on the phenyl ring.

Functionalization of the Pyrazine Moiety: Introducing substituents onto the pyrazine ring is generally accomplished by starting with a pre-functionalized 2-aminopyrazine derivative. The pyrazine ring is an electron-deficient heterocycle, which makes direct electrophilic substitution challenging. Therefore, functionalization often relies on nucleophilic substitution reactions or by building the substituted pyrazine ring from acyclic precursors. For example, substituted 2-aminopyrazines can be prepared through various condensation reactions.

The following table summarizes some examples of substituted analogues and the corresponding starting materials.

| Substituted Phenyl Isocyanate | Substituted 2-Aminopyrazine | Resulting Analogue |

| 4-Chlorophenyl isocyanate | 2-Aminopyrazine | 1-(4-Chlorophenyl)-3-pyrazin-2-ylurea |

| 3-Methoxyphenyl isocyanate | 2-Aminopyrazine | 1-(3-Methoxyphenyl)-3-pyrazin-2-ylurea |

| Phenyl isocyanate | 5-Bromo-2-aminopyrazine | 1-Phenyl-3-(5-bromopyrazin-2-yl)urea |

| Phenyl isocyanate | 3,5-Dimethyl-2-aminopyrazine | 1-Phenyl-3-(3,5-dimethylpyrazin-2-yl)urea |

Synthesis of Metal Complexes Featuring Pyrazine-Urea Ligands

The pyrazine moiety, with its two nitrogen atoms, is an excellent ligand for the coordination of metal ions. The urea functionality can also participate in coordination, often acting as a bridging ligand. The synthesis of metal complexes involving pyrazine-urea ligands typically involves the reaction of the pre-synthesized this compound derivative with a metal salt in a suitable solvent.

The coordination can occur through one or both nitrogen atoms of the pyrazine ring, and potentially through the oxygen or nitrogen atoms of the urea group. This can lead to the formation of discrete coordination compounds or extended structures like metal-organic frameworks (MOFs). The choice of metal ion, solvent, and reaction conditions can influence the final structure and properties of the metal complex.

Green Chemistry Approaches in Pyrazine-Urea Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of urea derivatives, including those containing a pyrazine ring. These green chemistry approaches focus on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

One notable green approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. The synthesis of this compound and its analogues can be accelerated under microwave conditions, often in solvent-free or reduced-solvent systems.

Another green strategy is the use of alternative, less hazardous reagents. For example, the in-situ generation of isocyanates from carboxylic acids via a Curtius rearrangement, promoted by safer reagents, can be an alternative to using pre-synthesized, often toxic, isocyanates.

The use of greener solvents, such as water, ethanol (B145695), or ionic liquids, is also a key aspect of green synthesis. While the solubility of the reactants can be a challenge, conducting reactions in aqueous media or with recyclable catalysts can significantly reduce the environmental impact of the synthesis.

| Green Chemistry Approach | Application in Pyrazine-Urea Synthesis | Advantages |

| Microwave-Assisted Synthesis | Accelerating the reaction between 2-aminopyrazine and phenyl isocyanate. | Reduced reaction times, potentially higher yields, energy efficiency. |

| Use of Greener Solvents | Employing solvents like ethanol or water for the synthesis. | Reduced toxicity and environmental impact. |

| Catalyst-Free Conditions | Performing the urea formation reaction without the need for a catalyst. | Simplified purification, reduced waste. |

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 3 Pyrazin 2 Ylurea Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1-Phenyl-3-pyrazin-2-ylurea derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the phenyl, pyrazine (B50134), and urea (B33335) moieties. The protons on the phenyl ring typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts of these protons can be influenced by the electronic nature of substituents on the phenyl ring. The three protons of the pyrazine ring are expected to resonate at lower field due to the deshielding effect of the two nitrogen atoms, likely in the range of δ 8.0-9.0 ppm. The two NH protons of the urea linkage would give rise to two distinct signals, often broad, whose chemical shifts are sensitive to solvent, concentration, and temperature. These are anticipated in the region of δ 8.5-10.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon of the urea group is characteristically found at a low field, typically in the range of δ 150-160 ppm. The aromatic carbons of the phenyl and pyrazine rings will appear in the δ 110-150 ppm region. The specific chemical shifts of the pyrazine carbons are influenced by the nitrogen atoms, with carbons adjacent to nitrogen appearing at a lower field. For instance, in derivatives of 2-pyrazinecarboxylic acid, the carbon atoms of the pyrazine ring have been observed in the range of δ 143-148 ppm. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-C1 | - | ~138 |

| Phenyl-C2/C6 | ~7.5 (d) | ~120 |

| Phenyl-C3/C5 | ~7.3 (t) | ~129 |

| Phenyl-C4 | ~7.1 (t) | ~124 |

| Urea-NH (phenyl side) | ~9.0 (s, br) | - |

| Urea-C=O | - | ~154 |

| Urea-NH (pyrazin side) | ~9.5 (s, br) | - |

| Pyrazin-C2 | - | ~150 |

| Pyrazin-C3 | ~8.3 (d) | ~145 |

| Pyrazin-C5 | ~8.2 (d) | ~135 |

| Pyrazin-C6 | ~8.1 (dd) | ~143 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary in experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H and C=C bonds. The N-H stretching vibrations of the urea group typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the urea moiety gives a strong absorption band around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl and pyrazine rings will appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the urea and the pyrazine ring will be present in the fingerprint region, typically between 1200 and 1400 cm⁻¹. For a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the C=O bond shows a characteristic band at 1663 cm⁻¹, and the C=N and C=C bonds are observed in the 1570–1615 cm⁻¹ range. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions of the aromatic phenyl and pyrazine rings. Pyrazine itself exhibits two broad absorption bands with maxima at approximately 260 nm and 317 nm in the gas phase. researchgate.net The presence of the phenylurea substituent will likely cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system. The exact position and intensity of these bands can be influenced by the solvent polarity.

Interactive Data Table: Expected IR Absorption Frequencies and UV-Vis Maxima for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Electronic Transition | Expected UV-Vis λmax (nm) |

| N-H (Urea) | 3200-3400 (m, sh) | π→π* (Pyrazine) | ~270 |

| C-H (Aromatic) | 3000-3100 (w) | π→π* (Phenyl) | ~250 |

| C=O (Urea) | 1640-1680 (s) | n→π* (Pyrazine) | ~320 |

| C=C (Aromatic) | 1400-1600 (m) | ||

| C-N | 1200-1400 (m) |

Note: s = strong, m = medium, w = weak, sh = sharp. λmax values are estimations and can vary with solvent.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern provides valuable structural information.

A likely fragmentation pathway for this compound would involve the cleavage of the urea linkage. Common fragmentation patterns for phenylurea derivatives include the formation of phenyl isocyanate and aniline (B41778) ions. For 1,3-diphenylurea, fragment ions corresponding to phenyl isocyanate (m/z 119) and the anilinium ion (m/z 93) are observed. massbank.jp Therefore, for this compound, one would expect to see fragments corresponding to the phenyl isocyanate ion (C₆H₅NCO⁺, m/z 119) and the 2-aminopyrazine (B29847) ion (C₄H₅N₃⁺, m/z 95). Another possible fragmentation is the loss of the pyrazinyl group to give the phenylurea cation.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 214.22 g/mol )

| Fragment Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 214 |

| [C₆H₅NCO]⁺ (Phenyl isocyanate) | 119 |

| [C₄H₅N₃]⁺ (2-Aminopyrazine) | 95 |

| [C₆H₅NH₂]⁺ (Aniline) | 93 |

| [C₆H₅]⁺ (Phenyl) | 77 |

| [C₄H₄N₂]⁺ (Pyrazine) | 80 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking.

While the crystal structure of this compound is not available in the searched literature, the analysis of a related compound, 1-(2-aminophenyl)-3-phenylurea, reveals key structural features that can be extrapolated. In the crystal structure of 1-(2-aminophenyl)-3-phenylurea, the molecules are linked by N—H⋯O hydrogen bonds involving the central urea units, forming chains. researchgate.net A similar hydrogen bonding network is expected for this compound, where the urea N-H groups can act as hydrogen bond donors and the urea carbonyl oxygen and the pyrazine nitrogen atoms can act as acceptors. The dihedral angle between the phenyl ring and the plane of the urea group would also be a key structural parameter.

Interactive Data Table: Representative Crystallographic Data for a Phenylurea Derivative

| Parameter | Value for 1-(2-aminophenyl)-3-phenylurea researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.034(3) |

| b (Å) | 5.485(1) |

| c (Å) | 14.569(3) |

| β (°) | 108.47(3) |

| Volume (ų) | 1139.6(4) |

| Z | 4 |

| Hydrogen Bonds | N-H···O, N-H···N |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), provide information about the thermal stability and decomposition of a compound. A TGA curve plots the mass of a sample as a function of temperature.

For this compound, the TGA curve would indicate the temperature at which the compound begins to decompose. The decomposition of urea typically begins around 133 °C and involves the formation of biuret (B89757) and ammonia. The thermal decomposition of phenylurea derivatives would likely proceed in multiple steps, involving the breakdown of the urea linkage and the subsequent decomposition of the aromatic fragments. The thermal stability of the compound will be influenced by the strength of the intermolecular forces in the solid state, such as hydrogen bonding. The final residual mass at the end of the TGA experiment can provide information about the formation of any stable decomposition products. For instance, the thermogravimetric analysis of some imidazoline/dimethyl succinate (B1194679) hybrids shows a multi-stage decomposition process, with the initial step often being the cleavage of the most labile bond. ul.ie

Interactive Data Table: Predicted Thermal Decomposition Profile for this compound

| Temperature Range (°C) | Predicted Mass Loss (%) | Description |

| < 150 | < 1% | Loss of adsorbed solvent/moisture |

| 150 - 250 | 40-50% | Initial decomposition, cleavage of urea linkage |

| 250 - 400 | 30-40% | Decomposition of phenyl and pyrazine fragments |

| > 400 | - | Further fragmentation and volatilization |

Note: This is a hypothetical decomposition profile and the actual temperatures and mass losses will depend on experimental conditions such as heating rate and atmosphere.

Computational Chemistry and Molecular Modeling of Pyrazine Urea Systems

Quantum Chemical Calculations (DFT) for Electronic and Geometric Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the optimized geometry and electronic structure of molecules. For pyrazine-urea systems, DFT methods like B3LYP with basis sets such as 6-311G are used to calculate key parameters. These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Theoretical calculations on related heterocyclic compounds show a strong correlation between predicted and experimental values derived from X-ray diffraction, confirming the reliability of the optimized geometries. For instance, in a study of a pyrazoline derivative, most predicted bond lengths were slightly longer than experimental values, while bond angles corresponded closely, with maximal differences being minor. Such analyses are crucial for understanding the molecule's stability and intramolecular interactions.

Table 1: Representative Geometric Parameters Calculated by DFT (Note: Data is illustrative for related heterocyclic systems)

| Parameter | Bond | Calculated Value (Å) | Experimental Value (Å) |

|---|---|---|---|

| Bond Length | C-N (Urea) | ~1.38 | Varies |

| Bond Length | C=O (Urea) | ~1.25 | Varies |

| Bond Length | C-N (Pyrazine Ring) | ~1.34 | Varies |

| Bond Angle | N-C-N (Urea) | ~117° | Varies |

This interactive table is based on typical values found in computational studies of heterocyclic urea (B33335) and pyrazine (B50134) derivatives.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 1-Phenyl-3-pyrazin-2-ylurea, might interact with a biological target, typically a protein or enzyme.

In studies of pyrazine-based heterocycles, docking simulations have been used to predict binding affinities and interaction modes with bacterial enzymes. For example, a pyrazine-pyridone derivative demonstrated a high binding affinity (S = -7.4519 kcal/mol) with its bacterial target, forming hydrogen-donor and π-hydrogen bonds. These simulations help identify key amino acid residues involved in the interaction and guide the design of more potent inhibitors. The Lamarckian genetic algorithm is a common methodology employed for such simulations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing information about their conformational flexibility and stability. By simulating the movements of atoms and molecules, MD can explore the different conformations that a molecule like this compound can adopt in solution or when interacting with a biological target.

For instance, MD simulations performed on complexes of other heterocyclic inhibitors with proteins like human serum albumin (HSA) have been used to assess the stability of the docked poses. The root-mean-square deviation (RMSD) of the system over a simulation period (e.g., 100 ns) indicates the stability of the ligand-protein complex. Lower and stable RMSD values suggest a stable binding conformation. Such analysis is crucial for confirming the viability of interactions predicted by molecular docking. While specific MD studies on this compound are not prominent, this technique is standard for validating computational predictions for related systems.

Analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential Surfaces

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For a pyrazine-urea molecule, the oxygen atom of the urea group and the nitrogen atoms of the pyrazine ring are typically regions of negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles.

Table 2: Representative FMO Energies from DFT Calculations (Note: Data is illustrative for related heterocyclic systems)

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyridine Derivatives | ~ -6.8 | ~ -1.5 | ~ 5.3 |

| Phenylurea Derivatives | ~ -6.2 | ~ -1.1 | ~ 5.1 |

This interactive table presents typical FMO energy values for classes of compounds structurally related to this compound.

Prediction of Physicochemical Properties (e.g., ADMET-related computational predictions)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development to assess the viability of a compound. Various computational tools and online servers are used to predict these pharmacokinetic and toxicity profiles, reducing the reliance on costly and time-consuming experimental assays.

For pyrazine-urea systems, ADMET predictions would evaluate parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 enzymes, and potential toxicity. Studies on similar heterocyclic compounds have utilized these predictive models to screen libraries of molecules, identifying candidates with favorable drug-like properties. For example, predictions can indicate whether a compound is likely to be well-absorbed orally, whether it can access the central nervous system, and if it has a potential for carcinogenicity or hepatotoxicity.

Table 3: Illustrative In Silico ADMET Predictions for a Heterocyclic Compound

| Property | Prediction | Interpretation |

|---|---|---|

| GI Absorption | High | Likely good oral bioavailability |

| BBB Permeant | No | Unlikely to cause CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| AMES Toxicity | Non-mutagen | Low risk of mutagenicity |

This interactive table shows a sample output from ADMET prediction software for a representative drug-like molecule.

Investigations into Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of significant interest for their applications in optoelectronics, including frequency conversion and optical signal processing. Computational quantum chemistry is used to predict the NLO properties of molecules by calculating their dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

Studies on related pyrazoline derivatives have shown that molecular structure, particularly the presence of electron-donating and electron-accepting groups, can be tuned to enhance NLO properties. DFT calculations are employed to compute the hyperpolarizability values, which indicate the magnitude of the NLO response. For example, the introduction of a nitro group (an electron acceptor) into a phenyl ring attached to a pyrazoline core was found to result in interesting second-order NLO properties. These computational investigations are vital for the rational design of new, efficient NLO materials.

Investigations into the Biological Activities of 1 Phenyl 3 Pyrazin 2 Ylurea and Its Derivatives in Vitro and in Silico Studies

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoenzymes, Urease)

Research into the biological activities of phenylurea derivatives has extended to their potential as enzyme inhibitors. While specific studies on 1-Phenyl-3-pyrazin-2-ylurea are not extensively detailed, investigations into structurally related compounds, such as those incorporating pyrazoline and sulfonamide moieties, have shown notable inhibitory effects against human carbonic anhydrase (hCA) isoenzymes I and II. Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological processes, including pH regulation and gas exchange nih.govsemanticscholar.org.

A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and evaluated for their inhibitory activity against hCA I and hCA II. The inhibition constants (Ki) for these compounds were determined to be in the nanomolar range. For instance, derivatives with fluorine and bromine substituents on the phenyl ring were identified as potent inhibitors within the series nih.gov. Most inhibitors of carbonic anhydrase feature a sulfonamide group (R-SO₂NH₂) that binds to the Zn²⁺ ion within the active site of the enzyme nih.gov. The inhibitory activities of these pyrazoline-based compounds are presented below.

Table 1: Inhibition of Human Carbonic Anhydrase Isoenzymes by Pyrazoline Derivatives

| Compound | Substituent | hCA I Ki (nM) | hCA II Ki (nM) |

|---|---|---|---|

| 9 | -H | 533.1 ± 187.8 | 624.6 ± 168.2 |

| 13 | -F | 321.4 ± 88.5 | 412.5 ± 115.4 |

| 14 | -Br | 316.7 ± 9.6 | 455.3 ± 88.6 |

| Acetazolamide (Reference) | N/A | 278.8 ± 44.3 | 293.4 ± 46.4 |

Data sourced from studies on pyrazoline derivatives nih.gov.

Antimicrobial Efficacy Against Bacterial and Fungal Strains (in vitro)

The antimicrobial potential of heterocyclic compounds, including derivatives of urea (B33335), has been a subject of significant research. Studies on pyrazoline and hydrazone derivatives have demonstrated a range of antibacterial and antifungal activities. These compounds have been tested against various strains, including Gram-positive and Gram-negative bacteria, as well as fungal species nih.gov.

For example, certain pyrazoline derivatives have shown moderate activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans nih.gov. The minimum inhibitory concentration (MIC) values for these compounds were found to be in a range of 32-512 μg/mL nih.gov. The antimicrobial effect does not appear to be significantly different between the open-ring hydrazone and the cyclized pyrazoline structures nih.gov. Other research into pyrazole-based thiazole derivatives also reported notable antibacterial and antifungal activity against a panel of microbes including Streptococcus pyogenes, Staphylococcus aureus, and Aspergillus niger meddocsonline.org. Similarly, newly synthesized pyrazole derivatives have shown promising activity against various bacterial and fungal strains, with some compounds exhibiting better performance than others based on their specific substitutions researchgate.net.

Antiproliferative and Apoptosis Induction Studies in Cellular Models (in vitro)

Derivatives of phenylurea have been extensively investigated for their antiproliferative properties. A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and screened against the National Cancer Institute (NCI)-60 human cancer cell line panel mdpi.com. Several of these compounds demonstrated broad-spectrum antiproliferative activity nih.govresearchgate.net.

Two compounds from this series, designated 5a and 5d, were particularly potent, showing significant efficacy and, in some cases, superior potency compared to established anticancer agents like paclitaxel and gefitinib in specific cell lines researchgate.net. Compound 5a, for instance, exhibited significant inhibition against colon (KM12), CNS (SNB-75), melanoma (MDA-MB-435, SK-MEL-28), and renal (A498) cancer cell lines, with IC₅₀ values in the low micromolar range nih.gov. These compounds were found to elicit lethal effects rather than just growth inhibition in several cancer cell lines, including melanoma, renal, and breast cancer lines mdpi.com.

In a different study, 3(2H)-pyridazinone derivatives featuring a piperazinyl linker were synthesized and evaluated for their anti-proliferative effects against gastric adenocarcinoma cells (AGS) nih.gov. The most promising compounds from this series were found to induce oxidative stress, as evidenced by hydrogen peroxide release, and promote apoptosis, indicated by increased Bax expression nih.gov.

Table 2: Antiproliferative Activity of Compound 5a (a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| KM12 | Colon | 1.25 |

| SNB-75 | CNS | 1.26 |

| A498 | Renal | 1.33 |

| MDA-MB-435 | Melanoma | 1.41 |

| SK-MEL-28 | Melanoma | 1.49 |

Data represents the median inhibitory concentration (IC₅₀) from a five-dose screening nih.gov.

Modulation of Molecular Pathways and Gene Expression (in vitro)

The mechanism of action for antiproliferative phenylurea derivatives often involves the modulation of key molecular pathways that regulate cell growth, proliferation, and apoptosis. Many diaryl urea compounds function as Type II kinase inhibitors, which stabilize the 'DFG-out' (inactive) conformation of kinases, thereby blocking downstream signaling nih.gov. This mode of action is central to their ability to interfere with cancer cell signaling.

Studies on pyridazinone derivatives suggest a mechanism involving the induction of apoptosis through oxidative stress pathways. An increase in hydrogen peroxide release and the expression of the pro-apoptotic protein Bax were observed in gastric cancer cells treated with these compounds, indicating an activation of the intrinsic apoptotic pathway nih.gov. While the precise pathways modulated by this compound itself are not fully elucidated, the activity of its derivatives points towards the disruption of signaling cascades crucial for cancer cell survival researchgate.netnih.gov.

Plant Growth Regulatory Activities (e.g., Cytokinin-like Effects, Adventitious Rooting)

Phenylurea derivatives represent a significant class of synthetic plant growth regulators, many of which exhibit cytokinin-like activity researchgate.net. Cytokinins are phytohormones that regulate a wide array of processes in plants, including cell division, differentiation, and shoot formation researchgate.netsemanticscholar.org. Compounds like thidiazuron (TDZ), a phenylurea derivative, are known to be highly active, often more so than natural adenine-type cytokinins, in promoting morphogenesis in plant tissue cultures researchgate.netsemanticscholar.org.

In addition to cytokinin-like effects, certain diarylurea derivatives have been identified as potent enhancers of adventitious root formation, a key process in the vegetative propagation of plants researchgate.netmdpi.com. For instance, N,N′-bis-(2,3-methylenedioxyphenyl)urea and N,N′-bis-(3,4-methylenedioxyphenyl)urea have been shown to promote adventitious rooting in apple microcuttings researchgate.net. These compounds appear to act as rooting adjuvants, enhancing the effect of auxin, the primary hormone that stimulates root development mdpi.com. One proposed mechanism for this activity is the inhibition of cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades cytokinins. By inhibiting CKX, these urea derivatives may locally increase the lifespan of endogenous cytokinins, which, in concert with auxin signaling, promotes the cell fate transition required for root formation nih.gov.

Identification and Validation of Molecular Targets (e.g., Protein Kinases)

Protein kinases are a major class of molecular targets for phenylurea-based compounds in medicinal chemistry researchgate.netresearchgate.net. The deregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention unipd.it. Diaryl ureas often act as kinase inhibitors by competing with ATP for binding in the enzyme's active site nih.gov.

Specific derivatives have been developed to target particular kinase families. For example, novel pyridin-2-yl urea derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a component of the MAPK signaling cascade nih.gov. One such inhibitor demonstrated an IC₅₀ value of 1.55 ± 0.27 nM against ASK1 nih.gov. In another example, N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives were found to selectively inhibit members of the class III receptor tyrosine kinase (RTK) family, which includes targets like FLT3 and PDGFR that are implicated in various cancers researchgate.netunipd.it. The versatility of the phenylurea scaffold allows for modifications that can tune the binding affinity and selectivity for different kinases nih.gov.

Analysis of Ligand-Biomolecule Interactions (e.g., protein binding)

The biological activity of this compound and its derivatives is dictated by their interactions with target biomolecules at an atomic level. For diaryl ureas, the central urea moiety is a critical pharmacophore, acting as both a hydrogen bond donor and acceptor nih.gov. This allows it to form strong, directional hydrogen bonds with amino acid residues in the protein's binding pocket, effectively anchoring the ligand nih.gov.

In addition to hydrogen bonding, non-covalent π-interactions play a significant role in the binding of these aromatic compounds. The phenyl and pyrazinyl rings can engage in several types of these interactions:

π-π Stacking: These interactions occur between the aromatic rings of the ligand and aromatic residues of the protein, such as phenylalanine or tryptophan mdpi.com.

CH-π Interactions: These are the most frequent interaction type for diaryl ureas, occurring between C-H bonds and the π-systems of aromatic rings in both the ligand and the protein mdpi.com.

Cation-π Interactions: These interactions can form between the electron-rich aromatic rings and positively charged residues like lysine or arginine, further stabilizing the ligand-protein complex mdpi.com.

Molecular docking and binding free energy calculations are computational tools used to predict and analyze these interactions, helping to rationalize the observed biological activity and guide the design of more potent and selective derivatives nih.govmdpi.com.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Correlating Structural Modifications with Biological Potency

The biological potency of pyrazine-urea compounds is highly sensitive to structural modifications at various positions on both the pyrazine (B50134) and phenyl rings. Research into a series of pyrazine-based inhibitors targeting Tropomyosin receptor kinase A (TrkA), a driver in tumor growth and pain, reveals a complex and non-linear SAR. nih.gov The core scaffold, identified through a computational screen, served as a starting point for the development of a library of analogues to probe these relationships. nih.gov

Modifications can be broadly categorized into changes in the "A-region" (the phenyl end) and the "B-region" (the pyrazine end). Studies demonstrated that aromatic moieties in the A-region containing an atom capable of hydrogen bonding were generally more potent than their non-hydrogen bonding counterparts. nih.gov However, the SAR is not straightforward, as substituents at the B-region also exert a strong influence on TrkA activity, indicating an interdependent relationship between the two ends of the molecule. nih.gov

The following table presents data for selected analogues, illustrating how modifications to the core structure impact inhibitory activity against TrkA.

| Compound | Substituent (A-Region) | Substituent (B-Region) | TrkA IC₅₀ (µM) |

|---|---|---|---|

| 1 | 3-Trifluoromethylphenyl | 3-Phenoxy-6-chloropyrazin | 3.5 |

| 5 | 3-Hydroxyphenyl | 3-(m-tolyloxy)-6-chloropyrazin | 0.140 |

| 6 | 3-Aminophenyl | 3-(m-tolyloxy)-6-chloropyrazin | 0.190 |

| 9 | 3-Hydroxyphenyl | 3-(3-Methoxyphenoxy)-6-chloropyrazin | 0.080 |

| 17 | 3-Hydroxyphenyl | 3-(3-(Trifluoromethyl)phenoxy)-6-chloropyrazin | 0.070 |

| 32 | Phenyl | 3-(m-tolyloxy)-6-chloropyrazin | >20 |

| 33 | 3-Fluorophenyl | 3-(m-tolyloxy)-6-chloropyrazin | 1.5 |

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target. preprints.org For the pyrazine-urea class of inhibitors, several key pharmacophoric features have been identified through SAR studies and computational modeling.

Pyrazine Moiety : The pyrazine ring is a novel and critical feature for activity against kinases like TrkA. nih.gov It often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase's hinge region, a common interaction mode for ATP-competitive inhibitors.

Urea (B33335) Linker : The urea group is a cornerstone of the pharmacophore. In many kinase inhibitors, the urea functionality establishes a bidentate hydrogen bond with a conserved residue in the ATP binding pocket, such as the side chain of a glutamic acid (Glu). This interaction serves as a rigid anchor, properly orienting the rest of the inhibitor within the active site.

Aromatic Rings : Both the phenyl group and the pyrazine ring are involved in hydrophobic and aromatic interactions. Modeling studies have predicted that certain analogues can engage in pi-pi stacking interactions with phenylalanine residues in the kinase active site. nih.gov This highlights the importance of the aromatic systems for affinity.

Hydrogen Bonding Groups : As indicated by the SAR data, the presence of hydrogen bond donors or acceptors on the terminal phenyl ring (A-region) is a key feature for high potency. nih.gov Groups like hydroxyl (-OH) or amino (-NH2) can form additional favorable interactions with the target protein.

Computational Approaches to SAR/QSAR Modeling

Computational modeling is an indispensable tool for elucidating the SAR of pyrazine-urea derivatives and guiding the design of new analogues. nih.gov A variety of in-silico techniques are employed to build predictive models and understand inhibitor-target interactions at a molecular level.

One primary approach is the use of large-scale virtual screening to identify novel scaffolds. For the pyrazine-urea series, a kinase-directed virtual library was screened against a Trk kinase crystal structure using AutoDock Vina, a molecular docking program. nih.gov This process scores compounds based on calculated binding affinities (ΔG), with promising candidates progressing to synthesis and biological testing. nih.gov

The specific computational modeling workflow for these compounds involves several steps: nih.gov

Receptor Preparation : The kinase crystal structure is prepared by removing water molecules and adding polar hydrogens.

Grid Box Generation : A grid box is defined around the ATP binding site to specify the search space for the docking algorithm.

Ligand Preparation : The 3D structures of the pyrazine-urea analogues are generated and assigned rotatable bonds.

Molecular Docking : AutoDock Vina is used to dock the compounds into the prepared receptor active site.

Analysis : The resulting binding poses and scores are visualized and analyzed using software like Discovery Studio to understand key interactions and rationalize observed activities. nih.gov

For more quantitative predictions (QSAR), methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used for similar urea-based kinase inhibitors. researchgate.netacs.org These 3D-QSAR techniques generate contour maps that show where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively influence biological activity, providing a detailed visual guide for molecular optimization. researchgate.net

Design Principles for Optimized Pyrazine-Urea Analogues

Based on the SAR, pharmacophore, and computational modeling data, several key design principles emerge for creating optimized pyrazine-urea analogues with enhanced potency.

Preservation of the Core Scaffold : The 1-Phenyl-3-pyrazin-2-ylurea core is essential. The pyrazine ring should be maintained for its role in hinge-binding, and the urea linker is critical for anchoring the molecule within the active site. nih.gov

Exploitation of the Phenyl Pocket : The terminal phenyl ring should be substituted with small groups capable of acting as hydrogen bond donors or acceptors (e.g., -OH, -NH2) to form additional interactions and increase affinity. nih.gov

Targeting Hydrophobic Regions : The movement of key residues, such as a phenylalanine in the DFG motif of some kinases, can reveal a large hydrophobic pocket. Modifications to the pyrazine-urea scaffold can be made to introduce groups that fit deep into this pocket, significantly boosting potency.

Fine-Tuning Substituent Positions : The SAR is non-linear, meaning the effect of a substituent in one region depends on the structure of another. nih.gov Therefore, a multi-parameter optimization approach is necessary, simultaneously exploring substitutions on both the phenyl and pyrazine rings to identify synergistic combinations.

Linker Modification : The nature of any linker connecting substituents to the core can be critical. For instance, an ether linker in one analogue was observed to interfere with optimal interactions with the hinge region, suggesting that linker length, rigidity, and composition are important parameters to consider in design. nih.gov

By adhering to these principles, medicinal chemists can rationally design next-generation pyrazine-urea inhibitors with improved biological profiles for potential therapeutic applications.

Current Challenges and Future Directions in Research on 1 Phenyl 3 Pyrazin 2 Ylurea

Advancements in Synthetic Methodologies

Currently, there are no specific, optimized synthetic methodologies published for 1-Phenyl-3-pyrazin-2-ylurea. General methods for the synthesis of N,N'-disubstituted ureas, typically involving the reaction of an amine with an isocyanate or a carbamoyl (B1232498) chloride, could theoretically be adapted.

Challenges:

Starting Material Availability: The primary challenge lies in the commercial availability and cost of 2-aminopyrazine (B29847), a key starting material.

Reaction Conditions: Optimization of reaction conditions such as solvent, temperature, and catalyst for this specific combination of reactants is necessary to ensure good yields and purity, minimizing the formation of by-products like bis-ureas.

Lack of Precedent: Without established protocols, researchers must undertake de novo route development, which can be time-consuming and resource-intensive.

Future Directions:

Development of novel, efficient, and scalable synthetic routes for this compound is a critical first step.

Exploration of one-pot synthesis methodologies could offer a more streamlined and economical approach.

Investigation of greener synthetic alternatives, such as solvent-free reactions or the use of less hazardous reagents, would be a valuable contribution.

Expanding the Spectrum of Investigated Biological Activities

The biological activity profile of this compound is currently not documented in publicly available scientific literature. While related pyrazine (B50134) and phenylurea derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects, these cannot be directly extrapolated to the target compound.

Challenges:

No Existing Data: The complete absence of biological screening data means that the therapeutic potential of this compound is entirely unknown.

Broad Screening Required: To identify potential activities, a broad and resource-intensive initial screening against a diverse panel of biological targets is necessary.

Future Directions:

Initial Broad Screening: A comprehensive primary screening of this compound against various cancer cell lines, bacterial and fungal strains, and a panel of pharmaceutically relevant enzymes (e.g., kinases, proteases) is essential.

Hypothesis-Driven Investigations: Based on the known activities of structurally similar compounds, targeted assays could be prioritized. For instance, given the prevalence of the phenylurea scaffold in kinase inhibitors, screening against a kinase panel would be a logical starting point.

| Potential Biological Activity Areas for Investigation | Rationale based on Structural Analogs |

| Anticancer | Many phenylurea and pyrazine derivatives exhibit antiproliferative activity. |

| Kinase Inhibition | The diaryl urea (B33335) motif is a common pharmacophore in kinase inhibitors. |

| Antimicrobial | Pyrazine-containing compounds have been reported to have antibacterial and antifungal properties. |

| Anti-inflammatory | Certain heterocyclic urea derivatives have demonstrated anti-inflammatory effects. |

Integration of Advanced Computational Techniques

In the absence of experimental data, computational studies on this compound have not been performed. Such studies are invaluable for predicting potential biological activities and guiding experimental work.

Challenges:

Lack of Validation Data: Computational models, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, require experimental data for validation. Without this, the predictive power of in silico models remains theoretical.

Future Directions:

Pharmacophore Modeling: Once a biological activity is identified, pharmacophore models can be developed to understand the key structural features required for this activity.

Molecular Docking: If a specific protein target is identified, molecular docking studies can be employed to predict the binding mode and affinity of this compound. This can provide insights for designing more potent derivatives.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help in the early assessment of the drug-likeness of the compound and its potential liabilities.

Exploration of Novel Molecular Targets

As there is no reported biological activity for this compound, its molecular targets are unknown. The identification of these targets is crucial for understanding its mechanism of action and for rational drug design.

Challenges:

Target Deconvolution: Identifying the specific molecular target(s) of a novel bioactive compound can be a complex and challenging process, often requiring a combination of biochemical and cell-based assays.

Future Directions:

Target-Based Screening: If initial broad screening suggests a particular pathway is affected, targeted screening against key proteins in that pathway can be undertaken.

Affinity Chromatography: This technique can be used to isolate the binding partners of this compound from cell lysates, leading to the identification of its direct molecular targets.

Chemoproteomics: Advanced mass spectrometry-based chemoproteomic approaches can provide a global view of the protein targets of a small molecule in a cellular context.

Unexplored Derivatization Opportunities

The core structure of this compound offers several positions for chemical modification, which could be exploited to modulate its physicochemical properties and biological activity.

Challenges:

Rational Design Limitations: Without knowledge of the structure-activity relationship (SAR), initial derivatization efforts will be largely empirical.

Future Directions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.